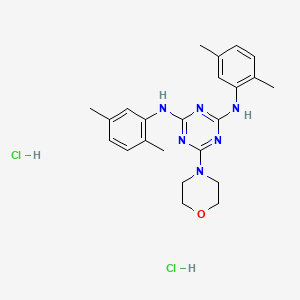
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C23H30Cl2N6O and its molecular weight is 477.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
One notable application of derivatives of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is in the development of neurokinin-1 (NK1) receptor antagonists, which have potential therapeutic applications in emesis and depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 demonstrated high affinity, orally active inhibition of the h-NK(1) receptor with significant solubility in water, making it suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Material Science Applications
Derivatives of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine have also been explored in the synthesis of new polyamides containing s-triazine rings and fluorene "cardo" groups. These polymers exhibit remarkable solubility in polar solvents and have been utilized to produce transparent, tough, and flexible films, with potential applications in advanced material sciences. Such polyamides did not demonstrate significant weight loss until temperatures exceeded 360°C, indicating their thermal stability (Sagar et al., 2001).
Antiproliferative Activity
A new series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, related to N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, demonstrated promising antiproliferative activity against various cancer cell lines, including MCF-7, HCT-116, and HepG2. These derivatives were synthesized to target the EGFR/PI3K/AKT/mTOR signaling cascades, with some compounds showing potent EGFR inhibitory activity and inducing apoptosis in cancer cells through inhibition of this pathway (Shawish et al., 2022).
Photoinitiators for Polymerization
Another application involves the use of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine derivatives as photoinitiators for the free radical photopolymerization of (meth)acrylates under near UV or visible LED irradiation. These derivatives exhibited high performance as photoinitiators, enabling efficient polymerization with better efficiency than well-known commercial photoinitiators. This finding suggests potential applications in the development of new materials and technologies in the field of photopolymerization (Zhang et al., 2014).
Propriétés
IUPAC Name |
2-N,4-N-bis(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-15-5-7-17(3)19(13-15)24-21-26-22(25-20-14-16(2)6-8-18(20)4)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIVQMRFHHGWKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)
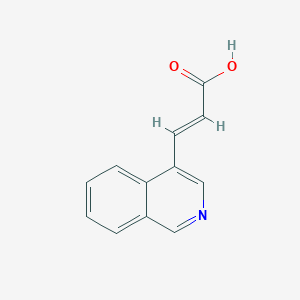
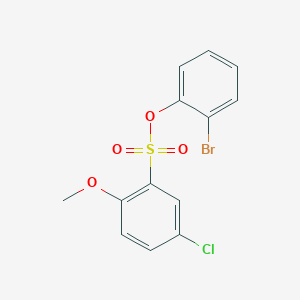

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)

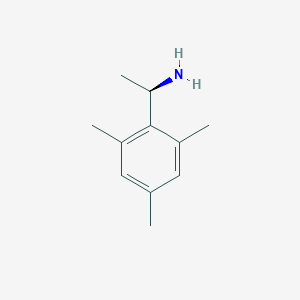
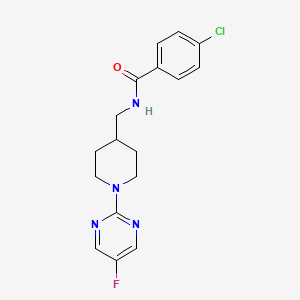
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)